2-Phenylbenzo[b]thiophene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10S/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-14/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMHPHUSGIEGHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Phenylbenzo B Thiophene and Its Derivatives
Transition Metal-Catalyzed Syntheses
Transition metals, particularly palladium and rhodium, serve as powerful catalysts for constructing the 2-phenylbenzo[b]thiophene framework. These methods often feature high efficiency, selectivity, and functional group tolerance.
Palladium catalysis is a cornerstone in the synthesis of arylated heterocycles. Its versatility is demonstrated in various strategies, including direct C-H activation and cross-coupling reactions, to introduce a phenyl group at the C2-position of the benzo[b]thiophene core or its derivatives.
Direct C-H arylation has emerged as an atom-economical method for forming carbon-carbon bonds, avoiding the need for pre-functionalized starting materials. The treatment of π-electron-rich heterocycles like benzo[b]thiophene with aryl halides in the presence of a palladium catalyst can lead to the corresponding 2-aryl derivatives. scispace.com For instance, the reaction of benzo[b]thiophene with aryl bromides, catalyzed by tetrakis(triphenylphosphine)palladium(0), yields 2-arylbenzo[b]thiophenes. scispace.com This approach represents a direct and efficient pathway to the target compound framework.
The Sonogashira cross-coupling reaction is a robust and widely used method for forming C-C bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org A specific application of this reaction has been developed for the synthesis of 2-substituted benzo[b]thiophenes. This process involves a palladium(II)-catalyzed cross-coupling reaction between a 2-halothiophenol, such as 2-iodothiophenol (B3069315), and a terminal alkyne like phenylacetylene (B144264). scispace.comrsc.org
The proposed mechanism involves two key steps: an initial Sonogashira coupling of the 2-halothiophenol with the alkyne to form a 2-alkynylthiophenol intermediate, followed by a subsequent palladium-catalyzed intramolecular cyclization. scispace.comrsc.org This addition of the thiol to the alkyne's triple bond forges the thiophene (B33073) ring. scispace.com This methodology provides access to a range of 2-substituted benzo[b]thiophenes with moderate to good yields, reaching up to 87%. scispace.comrsc.orgrsc.org The versatility of this reaction allows for various substituents on the phenylacetylene starting material, leading to a diverse library of derivatives.
Table 1: Examples of 2-Substituted Benzo[b]thiophenes via Sonogashira-Type Coupling Data sourced from Chen et al., 2017. scispace.com
| Reactant 1 (Thiophenol) | Reactant 2 (Alkyne) | Product | Yield (%) |
|---|---|---|---|
| 2-Iodothiophenol | Phenylacetylene | This compound | 82 |
| 2-Iodothiophenol | 4-Ethynyltoluene | 2-(p-Tolyl)benzo[b]thiophene | 85 |
| 2-Iodothiophenol | 1-Ethynyl-4-methoxybenzene | 2-(4-Methoxyphenyl)benzo[b]thiophene | 87 |
| 2-Iodothiophenol | 1-(tert-Butyl)-4-ethynylbenzene | 2-(4-(tert-Butyl)phenyl)benzo[b]thiophene (B14134446) | 81 |
| 2-Iodothiophenol | 1-Ethynyl-4-fluorobenzene | 2-(4-Fluorophenyl)benzo[b]thiophene | 75 |
A novel synthetic route targets the oxidized form of the heterocycle, the benzo[b]thiophene 1,1-dioxide. This method involves a palladium(II)-catalyzed oxidative cross-coupling reaction with arylboronic acids. nih.govacs.org The reaction proceeds via a direct C–H bond activation at the C2-position of the benzo[b]thiophene 1,1-dioxide, followed by arylation. nih.govacs.org This transformation demonstrates high C2 selectivity, broad substrate scope, and tolerance for various functional groups. acs.org
The reaction is typically performed using a Pd(OAc)₂ catalyst, a copper(II) acetate (B1210297) (Cu(OAc)₂) oxidant, and a base like pyridine (B92270) in a solvent such as DMSO at elevated temperatures. nih.govacs.org A plausible mechanism suggests the formation of a cyclopalladium intermediate through C-H activation, followed by transmetalation with the arylboronic acid and subsequent reductive elimination to yield the 2-arylated product and regenerate the active catalyst. nih.gov This method has been successfully used to synthesize this compound 1,1-dioxide in high yield. nih.gov
Table 2: Oxidative Cross-Coupling of Benzo[b]thiophene 1,1-Dioxide with Arylboronic Acids Data sourced from Hu, Wang, et al., 2023. nih.govacs.org
| Arylboronic Acid | Product | Yield (%) |
|---|---|---|
| Phenylboronic acid | This compound 1,1-dioxide | 82 |
| p-Tolylboronic acid | 2-(p-Tolyl)benzo[b]thiophene 1,1-dioxide | 85 |
| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)benzo[b]thiophene 1,1-dioxide | 80 |
| 4-Fluorophenylboronic acid | 2-(4-Fluorophenyl)benzo[b]thiophene 1,1-dioxide | 78 |
| 4-(Trifluoromethyl)phenylboronic acid | 2-(4-(Trifluoromethyl)phenyl)benzo[b]thiophene 1,1-dioxide | 65 |
For the synthesis of chiral derivatives, rhodium-catalyzed asymmetric hydrogenation is a highly effective technique. This method is applied to prochiral 2,3-disubstituted benzo[b]thiophene 1,1-dioxides to produce chiral 2,3-dihydrobenzo[b]thiophene (B1596441) 1,1-dioxides with high yields and excellent enantioselectivities (up to >99% ee). researchgate.netdicp.ac.cn The reaction utilizes chiral rhodium complexes, such as those with Josiphos-type or (R,R)-f-spiroPhos ligands, under hydrogen pressure. dicp.ac.cnacs.org
This process is particularly valuable for creating stereochemically defined sulfones, which are important intermediates in medicinal chemistry. dicp.ac.cn The reaction conditions are generally mild, and the method shows good tolerance for a variety of substituents on the benzo[b]thiophene 1,1-dioxide core. dicp.ac.cnacs.org For instance, the hydrogenation of 2-phenyl-3-substituted benzo[b]thiophene 1,1-dioxides proceeds efficiently, yielding the corresponding chiral dihydro-derivatives.
Palladium-Catalyzed Approaches
Non-Metal Mediated Cyclization and Annulation Reactions
While transition metals are dominant, several non-metal mediated strategies provide alternative pathways to the benzo[b]thiophene framework. These methods often rely on electrophilic or radical cyclization mechanisms or base-mediated annulations.
One notable approach is the electrophilic cyclization of o-alkynyl thioanisoles. A stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt can be used to initiate the cyclization, affording 2,3-disubstituted benzo[b]thiophenes in excellent yields under ambient conditions. nih.gov This reaction introduces a valuable thiomethyl group at the C3 position. nih.gov
Another strategy involves a visible-light-induced, photocatalyst-free cascade cyclization. The reaction of 2-alkynylthioanisoles with sodium sulfinates under visible light irradiation can produce 3-sulfonylated-2-phenylbenzo[b]thiophenes. mdpi.com This method is praised for its mild conditions and operational simplicity. mdpi.com
Furthermore, base-mediated [4+2] annulation reactions have been reported. For example, nitrobenzo[b]thiophene derivatives can react with α,α-dicyanoalkenes under mild, basic conditions to yield polycyclic systems containing the benzo[b]thiophene motif in good to high yields. ccspublishing.org.cn These diverse non-metal mediated reactions highlight the ongoing innovation in synthetic organic chemistry for accessing complex heterocyclic structures.
Electrophilic Cyclization of Alkynylthioanisoles
A robust strategy for constructing the benzo[b]thiophene core is the electrophilic cyclization of o-alkynylthioanisoles. This method relies on the activation of the alkyne by an electrophile, which triggers a 5-endo-dig cyclization.
Recent advancements have utilized a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate salt as an electrophilic trigger for the cyclization of o-alkynyl thioanisoles. nih.govacs.orgorganic-chemistry.org This reaction proceeds efficiently at ambient temperature to produce 2,3-disubstituted benzo[b]thiophenes. For instance, the reaction of a phenyl-substituted alkynyl thioanisole (B89551) with the sulfonium (B1226848) salt in dichloromethane (B109758) yields 3-(methylthio)-2-phenylbenzo[b]thiophene in excellent yield (99%). nih.gov The mechanism is proposed to start with the attack of the alkyne on the electrophilic sulfur of the salt, leading to the formation of a vinyl cation intermediate, which is then trapped by the neighboring thioether to close the ring. nih.govorganic-chemistry.org
This methodology tolerates a wide array of functional groups on the alkyne substituent, with both electron-donating and electron-withdrawing groups being well-accommodated, consistently providing high yields. nih.gov The introduction of a thiomethyl group at the 3-position is a valuable feature of this method, offering a handle for further functionalization. nih.govacs.orgorganic-chemistry.org Other electrophilic systems, such as those generating molecular iodine in situ or gold(I) catalysts, have also been employed for the cyclization of alkynyl thioanisoles, highlighting the versatility of this precursor class in synthesizing 2-substituted benzo[b]thiophenes. nih.govrsc.org
Table 1: Electrophilic Cyclization of Phenyl-Substituted Alkynyl Thioanisole
| Entry | Electrophile | Solvent | Temperature | Product | Yield (%) | Reference |
|---|
Radical Cascade Cyclization Pathways
Radical cascade reactions offer an alternative and powerful approach to synthesizing benzo[b]thiophenes. These methods often involve the generation of a radical species that initiates a sequence of intramolecular events to form the heterocyclic ring.
One such strategy involves the radical cascade cyclization of 2-alkynylthioanisoles with α-oxocarboxylic acids, initiated by a silver salt like AgNO₃. mdpi.comresearchgate.net This process allows for the direct synthesis of 3-acylbenzothiophenes. The reaction is believed to proceed through a radical mechanism, providing a convergent route to functionalized benzo[b]thiophene cores. mdpi.com
Annulation Strategies
Annulation, or ring-forming, strategies are fundamental to the synthesis of fused heterocyclic systems like benzo[b]thiophene. These methods typically involve the construction of the thiophene ring onto a pre-existing benzene (B151609) derivative.
A common annulation approach is the reaction of alkynylbenzenes with a sulfur source. For example, the use of sodium sulfide (B99878) (Na₂S) in N-methyl-2-pyrrolidone (NMP) at elevated temperatures can effect the annulation of alkynylbenzenes to form the benzo[b]thiophene skeleton. mdpi.comresearchgate.net Another effective method involves the palladium-catalyzed coupling of 2-iodothiophenol with phenylacetylene, which proceeds via a Sonogashira-type coupling followed by intramolecular cyclization to yield this compound. rsc.org This reaction has been optimized to achieve good to excellent yields (up to 87%) and is suitable for gram-scale synthesis. rsc.orgrsc.org The proposed mechanism involves the initial formation of a 2-alkynylthiophenol intermediate, which then undergoes a palladium-mediated cyclization. rsc.org
Furthermore, rhodium-catalyzed annulation reactions have been developed for creating polycyclic systems fused to benzo[b]thiophene. ccspublishing.org.cn These advanced strategies demonstrate the power of transition-metal catalysis in building molecular complexity through C-H activation and subsequent ring formation. ccspublishing.org.cn
Multi-Component and One-Pot Synthesis Strategies
To enhance synthetic efficiency and align with the principles of green chemistry, multi-component and one-pot reactions have been developed for the synthesis of this compound and its derivatives. These strategies combine multiple reaction steps into a single operation, avoiding the isolation of intermediates and reducing waste.
A notable one-pot procedure involves the copper(I)-catalyzed reaction between o-halophenyl acetonitriles and dithioesters. rsc.org This method, which proceeds via C-S bond formation and subsequent heterocyclization, produces 2,3-substituted benzo[b]thiophenes in good yields (62-78%). rsc.org For example, the reaction of 2-chlorophenylacetonitrile with a suitable dithioester in the presence of a copper(I) iodide catalyst and pivalic acid affords this compound-3-carbonitrile. rsc.org
Another efficient one-pot synthesis involves the reaction of 2-mercaptophenyl ketones with activated alkyl bromides. semanticscholar.org This approach allows for the construction of various 2,3-disubstituted benzo[b]thiophenes from readily available starting materials. Additionally, a one-pot synthesis of amine-substituted phenylbenzo[b]thiophenes has been demonstrated through the reaction of nitro- and aldehyde-substituted aryl halides with benzyl (B1604629) thiols in the presence of potassium hydroxide (B78521) and poly(ethylene glycol). wpmucdn.com
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. The application of microwave irradiation has proven highly effective in the synthesis of benzo[b]thiophene derivatives. rsc.orgpitt.edu
Microwave heating dramatically shortens reaction times for annulation reactions. For instance, the synthesis of 3-aminobenzo[b]thiophenes from 2-halobenzonitriles and methyl thioglycolate, which traditionally takes hours, can be completed in just 15 minutes under microwave irradiation at 90°C, affording the product in good yield. rsc.org This rapid and efficient heating is also beneficial for subsequent functionalization steps, such as saponification, which can be completed in as little as 3 minutes at 100°C. rsc.org
The synthesis of 2-aryl- and 2-ferrocenylbenzo[b]furans via a microwave-promoted Sonogashira coupling/cyclization reaction has been developed, and similar principles are applicable to their thiophene analogues. mdpi.com Cobalt-catalyzed C-H aminocarbonylation reactions on benzo[b]thiophenes with isocyanates also benefit significantly from microwave assistance, which shortens reaction times compared to conventional heating. rsc.org These examples underscore the utility of microwave technology in providing fast and efficient access to the benzo[b]thiophene scaffold. rsc.orgrsc.org
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Conditions (Conventional) | Time (Conventional) | Conditions (Microwave) | Time (Microwave) | Reference |
|---|---|---|---|---|---|
| 2-halobenzonitrile + methyl thioglycolate | Reflux | 17 h | 90 °C | 15 min | rsc.org |
Photocatalyst-Free Cascade Cyclization Methods
In recent years, visible-light-induced reactions that operate without the need for an external photocatalyst have gained significant attention as a sustainable synthetic strategy. These methods harness the energy of light to initiate cascade reactions, leading to complex molecular structures from simple precursors.
A photoinduced, photocatalyst-free cascade cyclization has been developed for the synthesis of sulfonylated benzo[b]thiophenes. mdpi.com This reaction uses alkynes and sodium sulfinates as starting materials. Under visible light irradiation, a cascade process involving sulfonation and cyclization occurs to afford products such as 3-((4-chlorophenyl)sulfonyl)-2-phenylbenzo[b]thiophene and 3-((4-bromophenyl)sulfonyl)-2-phenylbenzo[b]thiophene in good yields (75% and 76%, respectively). mdpi.com This metal-free approach is notable for its operational simplicity and mild reaction conditions. mdpi.com
Chemical Reactivity and Derivatization Studies of 2 Phenylbenzo B Thiophene
Oxidation Reactions
The sulfur atom in the 2-phenylbenzo[b]thiophene scaffold is susceptible to oxidation, leading to the formation of corresponding sulfoxides and sulfones. These oxidized derivatives are valuable intermediates in organic synthesis and can exhibit distinct chemical and physical properties compared to the parent compound.
Formation of Sulfoxides and Sulfones
The oxidation of this compound to its sulfoxide (B87167) and subsequently to its sulfone can be achieved using various oxidizing agents. google.comnih.gov Common reagents for this transformation include peracids, such as m-chloroperoxybenzoic acid (m-CPBA) and peracetic acid, as well as hydrogen peroxide. google.comnih.gov The reaction conditions can be controlled to selectively yield either the sulfoxide or the sulfone. For instance, the use of one equivalent of the oxidizing agent at lower temperatures often favors the formation of the sulfoxide, while an excess of the oxidant and/or higher temperatures drive the reaction towards the sulfone. google.comnih.gov
The stepwise oxidation process begins with the nucleophilic attack of the sulfur atom on the oxidizing agent to form the sulfoxide. nih.gov Further oxidation of the sulfoxide, which is generally slower than the initial oxidation of the sulfide (B99878), yields the sulfone. nih.gov The reactivity of the thiophene (B33073) ring towards oxidation is influenced by the electronic nature of the substituents present on the molecule. nih.gov
This compound 1,1-dioxide, the sulfone derivative, has been synthesized and characterized, showing its potential in materials science due to its photoluminescence properties. nih.govacs.org For example, 2-(4-(tert-butyl)phenyl)benzo[b]thiophene (B14134446) can be oxidized with hydrogen peroxide at room temperature to yield the corresponding 1,1-dioxide. rsc.orgrsc.org
Table 1: Selected Oxidation Reactions of this compound Derivatives
| Reactant | Oxidizing Agent | Product | Reference |
|---|---|---|---|
| 3-(methylthio)-2-phenylbenzo[b]thiophene | m-CPBA | 3-(Methylsulfinyl)-2-phenylbenzo[b]thiophene | nih.gov |
| 2-(4-(tert-butyl)phenyl)benzo[b]thiophene | H₂O₂ | 2-(4-(tert-butyl)phenyl)benzo[b]thiophene 1,1-dioxide | rsc.orgrsc.org |
| Benzyl (B1604629) sulfide derivative | Peracetic acid | Benzyl sulfoxide derivative | google.com |
Reduction Reactions (e.g., Nitro Group Reduction)
The reduction of nitro-substituted 2-phenylbenzo[b]thiophenes is a key transformation for the synthesis of the corresponding amino derivatives. These amino compounds are important intermediates for the preparation of a wide range of biologically active molecules and functional materials.
A common method for the reduction of a nitro group on the this compound scaffold is the use of stannous chloride (SnCl₂) in ethanol. mdpi.com This method has been successfully employed to prepare 2-(4-aminophenyl)benzothiophene from its nitro precursor. mdpi.com Other reducing agents, such as iron (Fe), zinc (Zn), or tin (Sn) in the presence of an acid like hydrochloric acid (HCl), are also widely used for the reduction of aromatic nitro compounds. masterorganicchemistry.com Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum, or nickel is another effective method. masterorganicchemistry.com The choice of reducing agent can be critical for achieving chemoselectivity, especially when other reducible functional groups are present in the molecule. researchgate.netresearchgate.net For instance, trichlorosilane (B8805176) has been utilized for the selective reduction of nitro groups. researchgate.net
Table 2: Reduction of Nitro-Substituted this compound
| Reactant | Reducing Agent | Product | Reference |
|---|---|---|---|
| 2-(4-nitrophenyl)benzothiophene | SnCl₂ in ethanol | 2-(4-Aminophenyl)benzothiophene | mdpi.com |
| Nitro-compounds | Stannous chloride (SnCl₂) in refluxing ethanol | 2-(4-Aminophenyl)benzothiophene and 2-(4-aminophenyl)-3-(4-aminobenzoyl)benzothiophene | mdpi.com |
Electrophilic and Nucleophilic Substitution Reactions
The this compound core undergoes both electrophilic and nucleophilic substitution reactions, allowing for the introduction of various functional groups onto the heterocyclic and phenyl rings. taylorfrancis.com
Electrophilic substitution reactions on the benzo[b]thiophene ring system generally occur at the C3 position, as it is the most electron-rich. chemicalbook.com However, the presence of substituents can direct the incoming electrophile to other positions.
Halogenation (e.g., C3-Chlorination)
Halogenation of this compound, particularly at the C3 position, provides a versatile handle for further functionalization through cross-coupling reactions. A method for the C3-chlorination of C2-substituted benzo[b]thiophene derivatives utilizes sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O) in aqueous acetonitrile (B52724) at elevated temperatures. rsc.orgrsc.org This reaction has been shown to be compatible with various functional groups, although competing oxidation reactions can occur in the presence of alcohols. rsc.orgrsc.org The presence of a carbonyl group at the C2-position can inhibit the halogenation reaction. rsc.orgrsc.org
Another approach for the synthesis of 3-chloro-2-phenylbenzo[b]thiophene involves the copper-catalyzed electrophilic chlorocyclization of o-alkynyl thioanisoles using sodium chloride as the chlorine source. acs.org This method allows for the generation of highly functionalized 2,3-disubstituted benzo[b]thiophenes. acs.org
Table 3: C3-Chlorination of 2-Substituted Benzo[b]thiophene Derivatives
| Reactant | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| C2-substituted benzothiophene (B83047) | NaOCl·5H₂O in aq. MeCN, 65–75 °C | C3-chloro derivative | 30–65% | rsc.orgrsc.org |
| Phenyl substituted alkynyl thioanisole (B89551) | NaCl, Cu catalyst | 3-Chloro-2-phenylbenzo[b]thiophene | High | acs.org |
Cross-Coupling and Arylation Reactions
Cross-coupling and arylation reactions are powerful tools for the C-C bond formation and the synthesis of complex this compound derivatives. wikipedia.org These reactions often employ transition metal catalysts, such as palladium, to couple the benzo[b]thiophene core with various partners.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, have been extensively used to functionalize 3-iodobenzo[b]thiophenes. nih.gov For instance, the Suzuki-Miyaura coupling of a C3-chloro derivative with phenylboronic acid has been demonstrated as a viable method for introducing a phenyl group at the C3 position. researchgate.net
Furthermore, direct C-H arylation reactions have been developed for the C2-selective arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids. nih.govacs.org This palladium-catalyzed oxidative cross-coupling proceeds via C-H activation and offers an efficient route to C2-arylated products. nih.govacs.org
Table 4: Examples of Cross-Coupling and Arylation Reactions
| Benzo[b]thiophene Derivative | Coupling Partner | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Benzo[b]thiophene 1,1-dioxide | Phenylboronic acid | Pd(OAc)₂, Cu(OAc)₂, pyridine (B92270) | C2-arylated benzo[b]thiophene 1,1-dioxide | nih.govacs.org |
| 3-Iodobenzo[b]thiophene | Terminal alkynes | Pd catalyst | Alkynylated benzo[b]thiophene | nih.gov |
| 3-Iodobenzo[b]thiophene | Styrenes | Pd catalyst | Olefinated benzo[b]thiophene | nih.gov |
| C3-chloro derivative | Phenylboronic acid | Suzuki-Miyaura conditions | C3-phenylated derivative | researchgate.net |
| 2-Iodothiophenol (B3069315) | Phenylacetylene (B144264) | Pd(OAc)₂, TMEDA, AgTFA | This compound | rsc.orgrsc.orgscispace.com |
Homocoupling Reactions (e.g., 3,3′-Coupling)
Homocoupling reactions of 2-phenylbenzo[b]thiophenes can lead to the formation of dimeric structures, such as 3,3′-bibenzo[b]thiophenes. These compounds are of interest for their potential applications in materials science.
A metal-free intermolecular oxidative dehydrogenative (ODH) 3,3′-coupling of 2-aryl-benzo[b]thiophenes has been achieved using 2,3-dichloro-5,6-dicyano-1,4-quinone (DDQ) in the presence of a strong acid. helsinki.fi This reaction proceeds in high yields and is believed to occur via the formation of a radical cation intermediate. helsinki.fi The reactivity in this coupling is influenced by the oxidation potential of the benzo[b]thiophene substrate. helsinki.fi
Table 5: 3,3'-Homocoupling of 2-Aryl-benzo[b]thiophenes
| Reactant | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| 2-Aryl-benzo[b]thiophene | DDQ, strong acid | 2,2'-bis(aryl)-3,3'-bibenzo[b]thiophene | up to 92% | helsinki.fi |
| 2-(2-Thienyl)-benzo[b]thiophene | DDQ, strong acid | 2,2'-bis(2-thienyl)-3,3'-bibenzo[b]thiophene | 14% | helsinki.fi |
Advanced Spectroscopic Characterization Techniques in 2 Phenylbenzo B Thiophene Research
Nuclear Magnetic Resonance Spectroscopy (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 2-Phenylbenzo[b]thiophene. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), researchers can map out the carbon-hydrogen framework and deduce the connectivity of atoms within the molecule.
Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in this compound. The spectrum, typically recorded in a solvent like deuterated chloroform (CDCl₃), shows distinct signals for each unique proton. Chemical shifts (δ) are reported in parts per million (ppm) and reveal the electronic environment of the protons, while coupling constants (J), measured in Hertz (Hz), indicate the interactions between neighboring protons.
Research findings have characterized the ¹H NMR spectrum of this compound with signals corresponding to the protons on both the benzothiophene (B83047) core and the phenyl substituent. The aromatic region of the spectrum is typically complex due to the overlapping signals of the ten protons.
Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |
|---|---|---|
| 7.87 – 7.81 | m | 1H, Aromatic |
| 7.80 – 7.70 | m | 3H, Aromatic |
| 7.55 | s | 1H, H-3 |
| 7.48 – 7.39 | m | 2H, Aromatic |
| 7.38 – 7.29 | m | 3H, Aromatic |
Note: 'm' denotes a multiplet, 's' denotes a singlet. Assignments can vary based on specific experimental conditions and analysis.
Carbon-13 NMR (¹³C NMR) is used to determine the number and type of carbon atoms in a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom gives a single peak. The chemical shift of each peak provides insight into the carbon's bonding and electronic environment.
The spectrum of this compound is expected to show 10 distinct signals in the aromatic region (approximately 120-145 ppm), corresponding to its 14 carbon atoms, with some overlap due to symmetry or similar chemical environments. Four of these signals represent quaternary carbons (those not bonded to any hydrogen), while the remaining ten correspond to CH carbons. The specific assignments require detailed 2D NMR experiments, but the general regions are well-established. For instance, carbons bonded to the sulfur atom (C-2, C-7a) are influenced by its electronegativity and exhibit characteristic shifts.
The Attached Proton Test (APT) is a specific type of ¹³C NMR experiment that provides information about the number of protons attached to each carbon atom. This technique is invaluable for distinguishing between different types of carbons, which is crucial for the complete structural assignment of this compound.
In an APT spectrum, the phase of each carbon signal is determined by the number of attached protons:
Positive Signals: Carbons with an odd number of attached protons (CH and CH₃).
Negative Signals: Carbons with an even number of attached protons (quaternary C and CH₂).
Since this compound contains only CH (methine) and quaternary (C) carbons within its aromatic structure, the APT experiment provides a clear distinction between these two types. All ten CH carbons will produce positive peaks, while the four quaternary carbons will produce negative peaks. This allows for unambiguous identification of the carbons at the ring junctions and the points of substitution.
Table 2: Expected Phasing in an APT Spectrum of this compound
| Carbon Type | Number of Attached Protons | Expected Signal Phase |
|---|---|---|
| Quaternary (C) | 0 | Negative |
Mass Spectrometry (MS)
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, MS is used to determine the molecular weight and gain structural information from its fragmentation pattern. The molecular formula of this compound is C₁₄H₁₀S, giving it a molecular weight of approximately 210.30 g/mol .
In a typical electron ionization (EI) mass spectrum, the most intense peak is often the molecular ion peak ([M]⁺), which for this compound appears at an m/z of 210. This peak confirms the molecular weight of the compound. Other significant peaks in the spectrum correspond to fragment ions, which are formed by the breakdown of the molecular ion. Analysis of these fragments provides clues about the molecule's structure. For this compound, a notable fragment is often observed at m/z 166.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of a molecule. This technique can distinguish between compounds that have the same nominal mass but different chemical formulas.
For this compound (C₁₄H₁₀S), the exact mass can be calculated based on the masses of the most abundant isotopes of carbon, hydrogen, and sulfur. This calculated value is then compared to the experimentally measured mass. The close agreement between the calculated and found values provides unequivocal confirmation of the molecular formula.
Table 3: HRMS Data for this compound (C₁₄H₁₀S)
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₁₀S |
Infrared Spectroscopy (IR)
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is characterized by absorptions corresponding to its aromatic rings.
Key absorptions include C-H stretching vibrations from the aromatic rings, which typically appear above 3000 cm⁻¹. The spectrum also shows characteristic C=C stretching vibrations within the aromatic rings in the 1600-1450 cm⁻¹ region. Additionally, C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ range can provide information about the substitution pattern of the aromatic rings. The bands around 753 cm⁻¹ and 696 cm⁻¹ are characteristic of a monosubstituted benzene (B151609) ring.
Table 4: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Assignment |
|---|---|---|
| 3064 - 3048 | C-H Stretch | Aromatic C-H |
| 1477 - 1431 | C=C Stretch | Aromatic Ring |
| 753 | C-H Bend (Out-of-Plane) | Aromatic C-H |
| 696 | C-H Bend (Out-of-Plane) | Aromatic C-H |
Data derived from analysis of structurally similar compounds. nih.gov
Fourier Transform Infrared Spectroscopy (FT-IR)
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. In the context of this compound, the FT-IR spectrum reveals characteristic absorptions corresponding to its aromatic and heterocyclic components.
The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹ vscht.cz. The carbon-carbon stretching vibrations within the aromatic rings give rise to absorptions in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions vscht.cz. For substituted thiophenes, C-C stretching vibrations are expected between 1532-1347 cm⁻¹ . The C-H in-plane bending vibrations for aromatic compounds appear in the 1300-1000 cm⁻¹ range, while out-of-plane bending vibrations are found between 1000-750 cm⁻¹ . The C-S stretching mode, a key indicator of the thiophene (B33073) ring, is typically observed in the 710-687 cm⁻¹ region .
In a study of the closely related compound, 3-(methylthio)-2-phenylbenzo[b]thiophene, several characteristic peaks were identified that can be attributed to the this compound core. nih.gov
Interactive Data Table: FT-IR Spectral Data for 3-(Methylthio)-2-phenylbenzo[b]thiophene nih.gov
| Wavenumber (cm⁻¹) | Assignment |
| 3064, 3048 | Aromatic C-H Stretch |
| 2922, 2852 | Aliphatic C-H Stretch (of methylthio group) |
| 1477, 1456, 1442, 1431 | Aromatic C=C Ring Stretch |
| 753, 729, 696 | C-H Out-of-Plane Bending / C-S Stretch |
Note: This data is for a derivative, but the aromatic stretching and bending vibrations are indicative of the this compound scaffold.
Ultraviolet-Visible Spectroscopy (UV-Vis)
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as this compound, exhibit characteristic absorption bands in the UV-Vis region. The extended π-system resulting from the fusion of the benzene and thiophene rings, along with the phenyl substituent, influences the energy of these transitions.
Research on various benzo[b]thiophene derivatives demonstrates their UV-Vis absorption properties. For instance, a study on thiophene-fused arylbenzo vscht.cznih.govthieno[2,3-d]thiazole derivatives reported λmax values in the range of 282-315 nm, which are attributed to the conjugated system xisdxjxsu.asia. The oxidation of 2-diphenylamino-substituted thiophenes has also been studied using UV/Vis/NIR spectroelectrochemistry to reveal the structure of the oxidation products nih.gov.
In a specific investigation of 2-(4-(tert-butyl)phenyl)benzo[b]thiophene (B14134446) 1,1-dioxide, a derivative of this compound, the absorption spectrum was recorded in MeCN (1.0 × 10⁻⁵ mol L⁻¹) researchgate.netrsc.org.
Interactive Data Table: UV-Vis Absorption Data for 2-(4-(tert-butyl)phenyl)benzo[b]thiophene 1,1-dioxide researchgate.netrsc.org
| Solvent | λmax (nm) |
| MeCN | ~320 |
Note: The λmax value is an approximation based on the published spectrum.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique that provides insights into the electronic structure and excited state properties of molecules. Benzo[b]thiophene and its derivatives are known to be fluorescent, a property that is of interest in the development of organic semiconductors and biological probes rsc.org. The condensed heterocyclic system of benzo[b]thiophene is significantly more emissive compared to its constituent benzene and thiophene rings researchgate.net.
The fluorescence properties are dependent on the molecular structure, including the nature and position of substituents, which can influence the fluorescence quantum yield. For example, the synthesis of various 2-substituted benzo[b]thiophenes has been developed, with some derivatives exhibiting high fluorescence quantum yields researchgate.netrsc.org. Studies on benzothiazolylthienothiophenes have shown that the position and electronic nature of substituents affect the absorption and fluorescence bands researchgate.net.
The emission spectrum of 2-(4-(tert-butyl)phenyl)benzo[b]thiophene 1,1-dioxide in MeCN (1.0 × 10⁻⁵ mol L⁻¹) shows a distinct fluorescence peak researchgate.netrsc.org.
Interactive Data Table: Fluorescence Emission Data for 2-(4-(tert-butyl)phenyl)benzo[b]thiophene 1,1-dioxide researchgate.netrsc.org
| Solvent | Excitation Wavelength (nm) | Emission λmax (nm) |
| MeCN | Not specified | ~425 |
Note: The emission λmax value is an approximation based on the published spectrum.
X-ray Diffraction Analysis
X-ray diffraction analysis is an indispensable tool for determining the precise three-dimensional atomic arrangement of a compound in its crystalline state. This technique provides definitive structural information, including bond lengths, bond angles, and intermolecular interactions.
Such studies also allow for Hirshfeld surface analysis, which provides insights into intermolecular interactions within the crystal lattice nih.gov. X-ray diffraction has been used to confirm the molecular structure of newly synthesized thiophene derivatives, such as asymmetrical β-diketone 1-(thiophen-2-yl)-3-(thiophen-3-yl)propane-1,3-dione and its copper(II) complex researchgate.net. Furthermore, investigations into novel benzo[b]thieno[2,3-d]thiophene derivatives for use in thin-film transistors have utilized X-ray diffraction to study the molecular packing and crystallinity of the thin films rsc.org.
Interactive Data Table: Crystallographic Data for a Representative Benzo[b]thiophene Derivative
| Parameter | Value |
| Compound | (E)-N-{2-[2-(Benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide nih.gov |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Planarity of Benzothiophene | Maximum deviation of 0.009 (1) Å for atom C8 nih.gov |
| Key Intermolecular Interactions | N—H⋯O hydrogen bonds, C—H⋯F hydrogen bonds, C—H⋯π interactions nih.gov |
Medicinal Chemistry and Biological Activities of 2 Phenylbenzo B Thiophene Derivatives
Antitumor and Antiestrogenic Properties
Derivatives of 2-phenylbenzo[b]thiophene have been extensively investigated for their potential in cancer therapy, particularly for hormone-dependent breast cancers. Their mechanism of action often involves interaction with the estrogen signaling pathway, which is crucial for the growth of certain types of tumors.
The structural similarity of this compound derivatives to steroidal estrogens allows them to bind to estrogen receptors (ERs), acting as modulators of receptor activity. Research has focused on synthesizing derivatives that function as estrogen antagonists, blocking the proliferative effects of endogenous estrogens.
Several studies have synthesized 6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophenes with various side chains at the 3-position to analyze their biological properties. nih.gov The binding affinities of these compounds for the estrogen receptor are primarily influenced by the length of the side chain, while the hormonal profile is dependent on the nature of the functional group in that chain. nih.gov For instance, a series of 2-(4-hydroxyphenyl)benzo[b]thiophenes with a hydroxyl group at position 5 or 6 and a short alkyl group at C-3 were studied for their ER affinities. The relative binding affinities (RBA) for the calf uterine estrogen receptor ranged from 3 to 60, with 17β-estradiol set at 100. nih.gov Ethyl derivatives showed the highest RBA values. nih.gov
One particular derivative, 3-[10-(2,2,3,3,4,4,4-heptafluorobutyl-methylcarbamoyl) decyl]-6-hydroxy-2-(4-hydroxyphenyl)benzo-[b]thiophene, emerged as a pure antiestrogen (B12405530). nih.gov This compound showed no estrogenic activity in mouse uterus weight tests and completely counteracted the stimulatory effect of estrone. nih.gov These findings indicate that specific modifications, such as adding an amide function combined with fluorination of the terminal carbon atoms in the side chain, can effectively eliminate the estrogenic action of the this compound system. nih.gov
Estrogen Receptor Binding Affinities of this compound Derivatives
| Compound | Description | Relative Binding Affinity (RBA)¹ | Reference |
|---|---|---|---|
| Compound 3 | 5-hydroxy, 3-ethyl derivative | 60 | nih.gov |
| Compound 7 | 6-hydroxy, 3-ethyl derivative | 28 | nih.gov |
| Various Derivatives | 2-(4-hydroxyphenyl)benzo[b]thiophenes with alkyl groups at C-3 | 3-60 | nih.gov |
Consistent with their antiestrogenic properties, this compound derivatives have demonstrated significant inhibitory effects on the proliferation of estrogen-sensitive human breast cancer cells, such as the MCF-7 cell line. nih.govnih.gov
The pure antiestrogen, 3-[10-(2,2,3,3,4,4,4-heptafluorobutyl-methylcarbamoyl) decyl]-6-hydroxy-2-(4-hydroxyphenyl)benzo-[b]thiophene, strongly inhibited the growth of MCF-7 cells with an IC₅₀ value of 5 nM. nih.gov Other derivatives, including those with short alkyl groups at the C-3 position, also displayed significant inhibition of MCF-7 cell growth at concentrations of 1 µM and higher. nih.gov These compounds' ability to suppress tumor growth has been confirmed in vivo. For example, the 5-hydroxy derivative known as compound 3 strongly inhibited the growth of hormone-dependent MXT mouse mammary tumors, reducing the average tumor weight by 83% compared to the control group after four weeks of treatment. nih.gov This antitumor activity is largely attributed to their estrogen antagonism. nih.gov
Inhibition of MCF-7 Cell Proliferation by this compound Derivatives
| Compound | Description | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Compound 6e | 3-[10-(2,2,3,3,4,4,4-heptafluorobutyl-methylcarbamoyl) decyl]-6-hydroxy-2-(4-hydroxyphenyl)benzo-[b]thiophene | 5 nM | nih.gov |
| Various Derivatives | 2-(4-hydroxyphenyl)benzo[b]thiophenes with short alkyl groups at C-3 | Significant inhibition at ≥ 1 µM | nih.gov |
Neurodegenerative Disease Research
Beyond their anticancer applications, this compound derivatives have emerged as promising candidates for the study and potential treatment of neurodegenerative disorders, particularly Alzheimer's disease. researcher.life Their therapeutic potential stems from their ability to target multiple facets of the disease's pathology, including amyloid-beta aggregation and cholinergic system dysfunction. researcher.liferesearchgate.net
The aggregation of the amyloid-beta (Aβ) peptide is a central event in the pathogenesis of Alzheimer's disease. embopress.org Certain this compound derivatives have been shown to modulate this process. Depending on the specific substitutions, these compounds can either inhibit or promote Aβ aggregation. nih.govnih.gov
A study of N-phenylbenzo[b]thiophene-2-carboxamide derivatives found that compounds possessing a methoxyphenol group demonstrated a concentration-dependent inhibition of Aβ42 aggregation. nih.govresearchgate.net In contrast, derivatives with a 4-methoxyphenyl (B3050149) ring significantly accelerated Aβ42 fibrillogenesis. nih.govnih.gov Another study reported that N-phenylbenzo[b]thiophene-2-carboxamide (compound 7b) could promote and accelerate Aβ42 aggregation, leading to the formation of long, elongated fibril structures. nih.govacs.org This promotion of aggregation into non-toxic forms is being explored as a therapeutic strategy to mitigate Aβ-induced neurotoxicity. nih.govacs.org Molecular docking studies suggest that the orientation of the benzo[b]thiophene ring plays a critical role in determining whether a derivative will inhibit or accelerate Aβ aggregation. nih.govresearchgate.net
Modulation of Aβ42 Aggregation by this compound Derivatives
| Compound Type | Key Structural Feature | Effect on Aβ42 Aggregation | Reference |
|---|---|---|---|
| N-phenylbenzo[b]thiophene-2-carboxamides (e.g., 5a, 5b) | Methoxyphenol pharmacophore | Inhibition | nih.govresearchgate.net |
| N-phenylbenzo[b]thiophene-2-carboxamide (7b) | Unsubstituted phenyl ring | Promotion / Acceleration | nih.govacs.org |
| N-phenylbenzo[b]thiophene-2-carboxamide (5d) | 4-methoxyphenyl ring | Promotion / Acceleration | nih.govnih.gov |
The cholinergic hypothesis of Alzheimer's disease links cognitive decline to a deficiency in the neurotransmitter acetylcholine. researchgate.net Inhibiting the enzymes that break down acetylcholine—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—is a key therapeutic strategy. researchgate.net Benzo[b]thiophene-chalcone hybrids have been synthesized and evaluated for their cholinesterase inhibitory activity. bohrium.com
In one study, these hybrids generally showed better inhibitory activity against both enzymes compared to simpler benzothiophene (B83047) derivatives. semanticscholar.org Specifically, compound 5f was identified as the best AChE inhibitor with an IC₅₀ of 62.10 µM, while compound 5h was the most potent BChE inhibitor with an IC₅₀ of 24.35 µM. researchgate.netsemanticscholar.org The BChE inhibitory activity of compound 5h was comparable to that of the reference drug galantamine (IC₅₀ = 28.08 µM). researchgate.netsemanticscholar.org
Cholinesterase Inhibition by Benzo[b]thiophene-Chalcone Hybrids
| Compound | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference |
|---|---|---|---|
| Compound 5f | Acetylcholinesterase (AChE) | 62.10 µM | researchgate.netsemanticscholar.org |
| Compound 5h | Butyrylcholinesterase (BChE) | 24.35 µM | researchgate.netsemanticscholar.org |
| Galantamine (Reference) | Butyrylcholinesterase (BChE) | 28.08 µM | researchgate.netsemanticscholar.org |
In addition to directly modulating Aβ aggregation, certain this compound derivatives can protect neuronal cells from the toxic effects of Aβ aggregates. nih.govnih.gov Studies have shown that N-phenylbenzo[b]thiophene-2-carboxamide derivatives (compounds 5a and 5b) provided significant neuroprotection to mouse hippocampal neuronal HT22 cells against Aβ42-induced cytotoxicity. nih.govnih.govresearchgate.net
Furthermore, the small molecules N-phenylbenzofuran-2-carboxamide and N-phenylbenzo[b]thiophene-2-carboxamide, which promote the formation of Aβ aggregates, were found to mitigate neurotoxicity. nih.govacs.org This suggests a mechanism where accelerating the conversion of smaller, more toxic oligomeric species into larger, less toxic fibrils can be a protective strategy. nih.govacs.org Additionally, some benzothiophene-based selective estrogen receptor modulators (SERMs) provide neuroprotection through a novel mechanism dependent on G protein-coupled receptor 30 (GPR30), highlighting the complex interplay between estrogen receptor signaling and neuronal survival pathways. nih.gov
Antimicrobial and Antifungal Investigations
Derivatives of this compound have been shown to possess significant activity against a range of bacterial and fungal pathogens.
In the realm of antibacterial research, a series of benzo[b]thiophene acylhydrazone derivatives were synthesized and evaluated for their activity against multidrug-resistant Staphylococcus aureus. One notable compound, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, demonstrated a minimal inhibitory concentration (MIC) of 4 µg/mL against three different S. aureus strains, including methicillin- and daptomycin-resistant isolates. nih.gov
Regarding antifungal properties, a series of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives exhibited promising broad-spectrum antifungal activity. Specifically, compounds designated as A30-A34 showed excellent potency against Candida albicans with MIC values ranging from 0.03 to 0.5 μg/mL. These compounds were also effective against Cryptococcus neoformans and Aspergillus fumigatus, with MIC values in the range of 0.25-2 μg/mL. nih.gov Further studies on synthetic di(hetero)arylamines based on the benzo[b]thiophene moiety revealed that the most active compound displayed a broad spectrum of activity, including against fluconazole-resistant fungi, with particularly low MICs for dermatophytes. researchgate.net
Table 1: Antimicrobial and Antifungal Activity of this compound Derivatives
| Compound/Derivative Class | Target Organism | Activity (MIC) |
|---|---|---|
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | Staphylococcus aureus (including MRSA) | 4 µg/mL |
| 2-(Benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazoles (A30-A34) | Candida albicans | 0.03-0.5 µg/mL |
| 2-(Benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazoles (A30-A34) | Cryptococcus neoformans | 0.25-2 µg/mL |
| 2-(Benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazoles (A30-A34) | Aspergillus fumigatus | 0.25-2 µg/mL |
Enzyme and Receptor Interaction Studies
Enzyme Inhibition Potentials
The this compound scaffold has proven to be a versatile template for the design of potent enzyme inhibitors.
One area of significant interest is the inhibition of cyclooxygenase (COX) enzymes. A series of 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives were identified as potential and selective COX-2 inhibitors. Within this series, certain compounds displayed COX-2 IC50 values in the range of 0.31-1.40 µM, with a high selectivity index over COX-1. mdpi.com
Another important target for these derivatives is the cholinesterase family of enzymes. A new class of benzo[b]thiophene-chalcones was synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). All tested analogues exhibited AChE activity, with IC50 values ranging from 20.8 to 121.7 µM. nih.govunife.itmdpi.com
Table 2: Enzyme Inhibition by this compound Derivatives
| Compound/Derivative Class | Enzyme Target | Inhibitory Activity (IC50) |
|---|---|---|
| 2-Phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives | COX-2 | 0.31-1.40 µM |
| Benzo[b]thiophene-chalcones | Acetylcholinesterase (AChE) | 20.8-121.7 µM |
Receptor Binding Affinities
Research into the receptor binding profiles of this compound derivatives has revealed their potential to interact with key receptors in the central nervous system. In a study focused on the bioisosteric replacement of benzene (B151609) rings in potent GluN2B selective NMDA receptor antagonists, a scispace.comannuleno[b]thiophene derivative, a bioisostere of this compound, demonstrated a high binding affinity for the GluN2B subunit of the NMDA receptor with a Ki value of 26 nM. Another analogous thiophene (B33073) derivative with a benzylic OH moiety showed a Ki of 204 nM. nih.gov These findings suggest that the benzo[b]thiophene core can be a valuable component in the design of ligands for specific receptor subtypes.
Table 3: Receptor Binding Affinity of a this compound Bioisostere
| Compound/Derivative Class | Receptor Target | Binding Affinity (Ki) |
|---|---|---|
| scispace.comAnnuleno[b]thiophene derivative | NMDA Receptor (GluN2B subunit) | 26 nM |
| scispace.comAnnuleno[b]thiophene derivative with benzylic OH | NMDA Receptor (GluN2B subunit) | 204 nM |
Anti-inflammatory and Antitubercular Research
The anti-inflammatory properties of this compound derivatives have been linked to their ability to inhibit COX-2. The selective COX-2 inhibitors from the 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene series also demonstrated potent anti-inflammatory activity in a carrageenan-induced rat paw edema assay. mdpi.com Furthermore, a novel benzothiophene derivative, 3-iodo-2-phenylbenzo[b]thiophene (IPBT), was found to significantly reduce inflammatory responses in LPS-induced macrophage cells by downregulating the expression of proinflammatory genes such as COX-2, iNOS, TNF-α, and IL-6. nih.gov
In the context of antitubercular research, benzo[b]thiophene-2-carboxylic acid derivatives have shown promising activity against Mycobacterium tuberculosis. Several compounds were highly active against multidrug-resistant M. tuberculosis H37Ra, with MICs ranging from 2.73 to 22.86 μg/mL. nih.gov Molecular docking studies suggest that these compounds may exert their effect by targeting the DprE1 enzyme, which is crucial for the synthesis of the mycobacterial cell wall. nih.gov
Table 4: Antitubercular Activity of Benzo[b]thiophene Derivatives
| Compound/Derivative Class | Target Organism | Activity (MIC) |
|---|---|---|
| Benzo[b]thiophene-2-carboxylic acid derivatives | Multidrug-resistant Mycobacterium tuberculosis H37Ra | 2.73-22.86 µg/mL |
Antiviral and Anti-HIV Activities
The investigation of this compound derivatives for antiviral activity is an emerging area. While specific data on anti-HIV activity for this scaffold is limited, related structures have shown promise. For instance, a study on benzothiophene analogs identified compounds with efficacy against MERS-CoV infection, with one derivative showing an EC50 value of 0.95 µM. mdpi.com Another study on thiophene derivatives, although not specifically 2-phenylbenzo[b]thiophenes, identified potent entry inhibitors of the Ebola virus, with some compounds exhibiting EC50 values in the low micromolar range. These findings suggest that the benzo[b]thiophene core could be a valuable starting point for the development of novel antiviral agents.
Cellular Effects and Pathways
The biological activities of this compound derivatives are underpinned by their effects on various cellular processes and signaling pathways.
Several studies have highlighted the ability of these compounds to induce apoptosis in cancer cells. For example, 3-iodo-2-phenylbenzo[b]thiophene was found to activate the expression of pro-apoptotic genes such as BAX, CASP3, CASP8, CASP9, and P53. nih.gov Another study on tetracyclic derivatives of benzo[b]thiophenes and pyridines showed that upon UVA irradiation, these compounds trigger massive apoptosis, evidenced by the externalization of Annexin V and significant variations in mitochondrial potential. researchgate.net
Inhibition of tubulin polymerization is another key mechanism of action for certain this compound derivatives. A new class of inhibitors based on the 3-aroyl-2-arylbenzo[b]thiophene skeleton was discovered, with the lead compound, 2-(4'-methoxyphenyl)-3-(3',4',5'-trimethoxybenzoyl)-6-methoxybenzo[b]thiophene, effectively inhibiting tubulin polymerization and causing an increase in the mitotic index of lymphoma cells. nih.gov
Furthermore, 2-carbonylbenzo[b]thiophene 1,1-dioxide derivatives have been developed as potent inhibitors of the STAT3 signaling pathway. These compounds were shown to inhibit the phosphorylation of STAT3, suppress cell proliferation, and induce apoptosis in cancer cells with constitutively active STAT3.
Cell Proliferation Studies
Derivatives of the this compound scaffold have been the subject of numerous investigations to determine their effects on cell proliferation, particularly in the context of cancer research. These compounds have demonstrated significant antiproliferative activity across various cancer cell lines, often mediated by their interaction with specific cellular targets like the estrogen receptor or by inducing alternative cell death pathways.
One area of focus has been the development of this compound-based antiestrogens. nih.gov Research into 6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophenes led to the identification of potent inhibitors of estrogen-sensitive cancer cell growth. For instance, the compound 3-[10-(2,2,3,3,4,4,4-heptafluorobutyl-methylcarbamoyl) decyl]-6-hydroxy-2-(4-hydroxyphenyl)benzo-[b]thiophene demonstrated strong inhibition of the growth of human MCF-7 breast cancer cells, which are known to be estrogen-sensitive, with an IC50 value of 5 nM. nih.gov This highlights the potency of this derivative in controlling the proliferation of hormone-dependent cancer cells.
Other modifications of the this compound core have yielded compounds that induce cell cycle arrest and inhibit proliferation through different mechanisms. A novel benzo[b]thiophene analogue, identified as compound III-4, was developed as a potent ferroptosis inducer. nih.gov This compound was shown to inhibit the proliferation of fibrosarcoma cells and arrest the cell cycle in the S phase. nih.gov
Furthermore, studies on 2-aryl-3-anilinobenzo[b]thiophene derivatives have revealed significant antiproliferative effects in colon carcinoma cells. unife.it Compounds bearing an unsubstituted phenyl or a para-fluorophenyl group at the 2-position of the 6-methoxybenzo[b]thiophene (B1315557) nucleus were found to have the greatest antiproliferative activity within the tested series. unife.it
Table 1: Antiproliferative Activity of Selected this compound Derivatives
| Compound Name/Identifier | Cell Line | Biological Effect | IC50 Value |
|---|---|---|---|
| 3-[10-(2,2,3,3,4,4,4-heptafluorobutyl-methylcarbamoyl) decyl]-6-hydroxy-2-(4-hydroxyphenyl)benzo-[b]thiophene | MCF-7 (Breast Cancer) | Growth Inhibition | 5 nM nih.gov |
| 2-Phenyl-3-(3,4,5-trimethoxyanilino)-6-methoxybenzo[b]thiophene (3a) | Caco2, HCT-116 (Colon Carcinoma) | Antiproliferative Activity | Not Specified unife.it |
| 2-(4-Fluorophenyl)-3-(3,4,5-trimethoxyanilino)-6-methoxybenzo[b]thiophene (3b) | Caco2, HCT-116 (Colon Carcinoma) | Antiproliferative Activity | Not Specified unife.it |
Impacts on Cellular Survival and Differentiation
Beyond inhibiting proliferation, this compound derivatives have been shown to actively induce programmed cell death, thereby impacting cellular survival. The primary mechanisms observed are the induction of apoptosis and ferroptosis.
The benzo[b]thiophene scaffold is recognized as a valuable pharmacophore for developing anticancer agents that induce apoptosis. unife.it Research on 2-aryl-3-anilinobenzo[b]thiophene derivatives demonstrated that compounds 3a (with a 2-phenyl group) and 3b (with a 2-para-fluorophenyl group) triggered a significant induction of apoptosis in both metastatic (HCT-116) and non-metastatic (Caco2) colon carcinoma cells. unife.it This apoptotic induction was confirmed by the increased expression of key cell death markers, including cleaved-poly(ADP-ribose) polymerase (PARP), receptor-interacting protein (RIP), and caspase-3 proteins. unife.it Notably, this effect was selective for cancer cells, as it was not observed in non-transformed colon cells. unife.it
A different mechanism of programmed cell death, ferroptosis, has also been targeted by benzo[b]thiophene derivatives. Ferroptosis is an iron-dependent form of cell death characterized by the accumulation of lipid peroxides. A potent ferroptosis inducer, compound III-4 , which contains a benzo[b]thiophene moiety, was shown to effectively trigger this pathway in HT1080 fibrosarcoma cells. nih.gov At the cellular level, this compound was found to cause an accumulation of reactive oxygen species (ROS) and malondialdehyde (MDA), key markers of lipid peroxidation. nih.gov Its mechanism of action involves the downregulation of glutathione (B108866) peroxidase 4 (GPX4), an essential enzyme that protects cells from ferroptosis. nih.gov
Table 2: Effects of this compound Derivatives on Cellular Survival Pathways
| Compound Identifier | Cell Line | Pathway Induced | Key Cellular Effects |
|---|---|---|---|
| 3a and 3b | Caco2, HCT-116 | Apoptosis | Increased expression of cleaved-PARP, RIP, and caspase-3. unife.it |
| III-4 | HT1080 | Ferroptosis | Down-regulation of GPX4; accumulation of ROS and MDA. nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| 3-[10-(2,2,3,3,4,4,4-heptafluorobutyl-methylcarbamoyl) decyl]-6-hydroxy-2-(4-hydroxyphenyl)benzo-[b]thiophene |
| 2-Phenyl-3-(3,4,5-trimethoxyanilino)-6-methoxybenzo[b]thiophene |
| 2-(4-Fluorophenyl)-3-(3,4,5-trimethoxyanilino)-6-methoxybenzo[b]thiophene |
Applications of 2 Phenylbenzo B Thiophene in Materials Science
Organic Electronics
The utility of 2-phenylbenzo[b]thiophene and its derivatives in organic electronics stems from their nature as organic semiconductors. mdpi.com These materials are foundational to a range of electronic devices, including solar cells, light-emitting diodes, and transistors, offering advantages such as solution processability, flexibility, and cost-effective fabrication. researchgate.netmdpi.com
The efficiency of organic electronic devices is fundamentally linked to the charge transport capability of the semiconductor material. Benzo[b]thiophene derivatives, particularly those related to the rsc.orgbenzothieno[3,2-b] rsc.orgbenzothiophene (B83047) (BTBT) core, are known for high charge-carrier mobilities. nih.govresearchgate.net The charge transport properties are critically influenced by molecular structure and solid-state packing.
Research has shown that the length of alkyl side-chains attached to the benzo[b]thiophene core plays a crucial role in controlling the intrinsic mobility. nih.gov Longer alkyl chains can help regulate intrinsic disorder and create a better balance between different charge transport directions, ultimately leading to enhanced mobility. nih.gov Theoretical studies using Marcus charge transfer theory and kinetic Monte Carlo simulations have been employed to understand these mechanisms. arxiv.org For instance, incorporating sulfur into the aromatic backbone, as in benzodithiophene, can suppress high-frequency vibrational modes, which reduces the reorganization energy—a key factor that impedes charge hopping between molecules. arxiv.org Furthermore, strategic substitution on the aromatic core can alter the highest occupied molecular orbital (HOMO) distribution and induce favorable molecular stacking, which increases the electronic coupling (transfer integrals) between adjacent molecules and boosts mobility. arxiv.org
Key factors enhancing charge transport in benzo[b]thiophene-based semiconductors include:
Extended π-Conjugation: The fused ring system provides a large, delocalized electron system necessary for charge movement. researchgate.net
Molecular Planarity: A planar structure allows for close π-π stacking in the solid state, creating efficient pathways for charge transport. beilstein-journals.org
Intermolecular Interactions: Strong intermolecular forces, often facilitated by sulfur-sulfur interactions, enhance the electronic coupling between molecules. researchgate.netnih.gov
Side-Chain Engineering: The strategic addition of side chains can be used to tune solubility and control the thin-film morphology and molecular packing, directly impacting charge mobility. nih.govecnu.edu.cn
Derivatives of benzo[b]thiophene are utilized as electron-donor or electron-acceptor materials in the active layer of organic solar cells (OPVs). mdpi.com The performance of these devices is highly dependent on the molecular structure of the semiconductor, which influences light absorption, energy levels, and charge transport. rsc.org
In one study, three isomeric fused-ring electron acceptors (Z1-aa, Z1-ab, and Z1-bb) based on a benzo[b]benzo nih.govrsc.orgthieno[2,3-d]thiophene core were synthesized and tested in OPVs. The position of chemical linkages significantly affected the material's properties and device performance. The Z1-bb isomer exhibited red-shifted light absorption and more balanced charge transport when blended with the polymer donor PM6. rsc.org This led to a substantial improvement in all key photovoltaic parameters compared to the other isomers. rsc.org
Another material, Poly(2,5-bis(3-tetradecyllthiophen-2-yl)thieno[3,2-b]thiophene) (pBTTT), has been investigated as a light-absorbing and hole-transporting polymer in bulk heterojunction solar cells. stanford.edu When blended with a fullerene derivative, devices achieved a power conversion efficiency of 2.3%. stanford.edu
| Material System | Voc (V) | Jsc (mA cm-2) | FF (%) | PCE (%) |
| PM6:Z1-aa | 0.98 | 8.89 | 52.34 | 4.56 |
| PM6:Z1-ab | 0.99 | 14.53 | 66.72 | 9.60 |
| PM6:Z1-bb | 0.98 | 18.52 | 70.05 | 12.66 |
| pBTTT :PC frontiersin.orgBM (1:4) | 0.525 | 9.37 | 48 | 2.3 |
Table 1: Performance of Organic Solar Cells based on different this compound derivatives. Data sourced from rsc.orgstanford.edu.
The fluorescent properties of this compound derivatives make them suitable for use as emitters in the emissive layer of OLEDs. rsc.orgbeilstein-journals.org By designing molecules with specific donor-π-acceptor (D-π-A) structures, the emission color and efficiency can be precisely controlled. beilstein-journals.org
A D-π-A compound, DMB-TT-TPA, which uses a thieno[3,2-b]thiophene unit as the π-conjugated linker between a triphenylamine donor and a dimesitylboron acceptor, was synthesized for OLED applications. beilstein-journals.org This material exhibited a high fluorescence quantum yield of 86% in solution and 41% in the solid state. A solution-processed OLED using this compound as the emitter achieved a maximum external quantum efficiency (EQE) of 4.61% with green-light emission. beilstein-journals.org
In another example, thiophene-disubstituted benzothiadiazole derivatives were developed as deep-red to near-infrared (NIR) emitters. OLEDs fabricated using these materials as dopants achieved a maximum EQE of 5.75%, which is among the highest for fluorescent OLEDs in that color range. rsc.org
| Emitter | Max. EQE (%) | Max. Power Eff. (lm/W) | Max. Current Eff. (cd/A) | Emission Peak (nm) |
| DMB-TT-TPA | 4.61 | 6.70 | 10.6 | 512 |
| BTDF-TTPA (doped) | 5.75 | - | - | 668 |
| BTDF-TtTPA (non-doped) | 1.44 | - | - | 690 |
Table 2: Performance of OLEDs utilizing this compound derivatives as emitters. Data sourced from beilstein-journals.orgrsc.org.
OFETs are a key application for benzo[b]thiophene-based semiconductors, where they function as the active channel material. beilstein-journals.org The performance of an OFET is primarily characterized by its charge carrier mobility and the current on/off ratio. mdpi.com
Several novel organic semiconductors based on the benzo[b]thieno[2,3-d]thiophene (BTT) core have been synthesized and tested in OFETs. mdpi.comresearchgate.net One study reported on BTT derivatives with an additional alkyl-thiophene core, which exhibited p-channel (hole-transporting) activity. Devices based on a derivative with a branched alkyl chain showed a hole mobility of up to 0.057 cm² V⁻¹ s⁻¹ and a high current on/off ratio exceeding 10⁷. researchgate.net
In another work, a novel semiconductor, 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene (2,6-DADTT), was designed. Single-crystal OFETs fabricated from this material demonstrated excellent performance, with a maximum hole mobility of 1.26 cm² V⁻¹ s⁻¹ and an on/off ratio between 10⁶ and 10⁸. nih.gov The high performance was attributed to the excellent molecular coplanarity and strong intermolecular interactions observed in the crystal structure. nih.gov
| Semiconductor Material | Hole Mobility (cm² V⁻¹ s⁻¹) | On/Off Ratio |
| Branched alkyl-BTT derivative | 0.057 | > 10⁷ |
| 2-(benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiophene | 0.005 | > 10⁶ |
| 2,6-DADTT (Single Crystal) | 1.26 | 10⁶ - 10⁸ |
Table 3: Performance of OFETs based on various this compound derivatives. Data sourced from mdpi.comnih.govresearchgate.net.
Fluorescent Probes and Bioimaging Agents
The inherent fluorescence of certain this compound derivatives makes them candidates for development as fluorescent probes for bioimaging. rsc.orgnih.gov Fluorescent probes are molecules designed to visualize specific ions, molecules, or cellular components within biological systems by changes in their fluorescence properties. nih.gov
The design of these probes often relies on mechanisms like Photoinduced Electron Transfer (PeT), where the fluorescence of a fluorophore is "switched" on or off in response to a specific analyte. nih.gov A key requirement for a good fluorescent probe is a high fluorescence quantum yield, which refers to the efficiency of converting absorbed light into emitted light. rsc.org
A derivative, 2-(4-(tert-butyl)phenyl)benzo[b]thiophene (B14134446) 1,1-dioxide, has been synthesized and shown to exhibit a very high fluorescence quantum yield, approaching a value of 1. rsc.orgnih.gov This exceptional brightness makes it a promising core structure for the development of highly sensitive fluorescent probes. While extensive bioimaging applications have not been fully explored for this specific compound, its fundamental photophysical properties are highly suitable for such applications. rsc.org Two-photon fluorescent probes are particularly advantageous for bioimaging due to their ability to penetrate deeper into tissues with less background fluorescence. nih.gov
Aggregation-Induced Emission (AIE) Characteristics
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules are induced to emit intensely upon aggregation in a poor solvent or in the solid state. nih.gov This is the opposite of the common aggregation-caused quenching (ACQ) effect seen in many traditional dyes. rsc.org
The mechanism behind AIE is the restriction of intramolecular motions (RIM), such as vibrations and rotations, in the aggregated state. nih.govnih.gov In dilute solutions, excited molecules can relax to the ground state through non-radiative pathways enabled by these free molecular motions. When the molecules aggregate, the steric hindrance from neighboring molecules blocks these non-radiative channels, forcing the excited state to decay radiatively, resulting in strong fluorescence. nih.gov
The compound 2-(4-(tert-butyl)phenyl)benzo[b]thiophene 1,1-dioxide has been observed to exhibit classic AIE behavior. rsc.org Images show that the compound is non-fluorescent when dissolved in acetonitrile (B52724) but becomes strongly fluorescent in the solid state when irradiated with UV light. rsc.org This "switch-on" fluorescence upon aggregation is a hallmark of AIE and suggests potential applications in sensors, bio-probes, and solid-state lighting where high emission efficiency in the solid form is required. nih.gov
Catalytic Applications (e.g., Anode Catalysts in Fuel Cells)
The exploration of this compound derivatives as catalysts is a growing field, with notable research into their efficacy as anode catalysts in fuel cells. These organic compounds present a metal-free alternative to traditional catalysts, which often rely on expensive and scarce noble metals like platinum and palladium.
Detailed Research Findings:
Recent studies have investigated the electrocatalytic performance of this compound derivatives in the context of hydrazine (N₂H₄) fuel cells. In one such study, a series of 3-iodo-2-arylbenzo[b]thiophene derivatives were synthesized and evaluated for their ability to catalyze the hydrazine electrooxidation reaction, a key process at the anode of a direct hydrazine fuel cell.
The research employed electrochemical methods such as cyclic voltammetry (CV), chronoamperometry (CA), and electrochemical impedance spectroscopy (EIS) to assess the catalytic activity of these compounds. The findings revealed that a 3-iodo-2-(p-tolyl)benzo[b]thiophene derivative (4C) exhibited the highest current density, indicating superior catalytic performance among the tested compounds. Specifically, this derivative achieved a current density of 15.40 mA/cm² in a 1 M KOH + 0.5 M N₂H₄ solution. This performance suggests that the molecular structure and electronic properties of this compound derivatives can be tailored to enhance their catalytic efficiency.
Furthermore, electrochemical impedance spectroscopy results confirmed that the electrode modified with the 3-iodo-2-(p-tolyl)benzo[b]thiophene derivative presented the lowest charge transfer resistance, facilitating more efficient electron transfer during the electrooxidation process. These results are significant as they demonstrate the potential for these organic molecules to serve as efficient and cost-effective anode catalysts in hydrazine fuel cells.
Another avenue of research has explored the impact of incorporating metals with benzothiophene derivatives. For instance, the catalytic activity of a benzothiophene derivative was significantly enhanced when palladium (Pd) was electrochemically deposited onto it, resulting in a current density of 80.930 mA/cm² for hydrazine electrooxidation. This hybrid approach suggests that this compound-based materials can also serve as effective supports or ligands in metal-based catalyst systems, further broadening their applicability in catalysis.
The table below summarizes the performance of various this compound derivatives as anode catalysts for hydrazine electrooxidation.
Interactive Data Table: Hydrazine Electrooxidation Performance of this compound Derivatives
| Catalyst Derivative | Maximum Current Density (mA/cm²) |
| 3-Iodo-2-phenylbenzo[b]thiophene | Data not specified |
| 3-Iodo-2-pentylbenzo[b]thiophene | Data not specified |
| 3-Iodo-2-(p-tolyl)benzo[b]thiophene | 15.40 |
| Palladium-doped benzothiophene derivative | 80.930 |
Theoretical and Computational Studies on 2 Phenylbenzo B Thiophene
Structure-Activity Relationship (SAR) Elucidation
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For 2-phenylbenzo[b]thiophene derivatives, these studies have been instrumental in identifying key structural motifs that can be modulated to improve their efficacy and selectivity as therapeutic agents.
Impact of Substitution Patterns on Biological Activity
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the benzo[b]thiophene core and the phenyl ring. Research has demonstrated that even minor alterations to the substitution pattern can lead to significant changes in pharmacological effects, including antifungal, anticancer, and enzyme inhibitory activities.
For instance, in the development of antifungal agents, the position of an allylamine (B125299) side chain on the benzo[b]thiophene scaffold was found to be critical. Derivatives with the side chain at positions 3, 4, or 7 exhibited bioequivalence to the antimycotic agent terbinafine. Notably, compounds with the allylamine side chain at the 7-position and an additional substituent at the 3-position, such as a chloro group, showed markedly enhanced activity against Candida albicans. This highlights a specific substitution pattern that is crucial for potent antifungal activity.
In the context of anticancer activity, a study on 6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophenes revealed that the hormonal profile (estrogenic vs. antiestrogenic) is dependent on the nature of the functional group in the side chain at carbon-3. nih.gov One derivative, 3-[10-(2,2,3,3,4,4,4-heptafluorobutyl-methylcarbamoyl) decyl]-6-hydroxy-2-(4-hydroxyphenyl)benzo-[b]thiophene, emerged as a pure antiestrogen (B12405530) and strongly inhibited the growth of estrogen-sensitive human MCF-7 breast cancer cells with an IC50 value of 5 nM. nih.gov Another derivative, 3-iodo-2-phenylbenzo[b]thiophene (IPBT), has been evaluated for its anticancer potential across various cell lines, showing varying degrees of cytotoxicity. oiccpress.com
The substitution pattern also plays a crucial role in the activity of this compound derivatives as cholinesterase inhibitors. Chalcone-hybrid derivatives have shown promising activity, with the inhibitory potency and selectivity for acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) being influenced by the substituents on the aromatic rings. nih.gov
| Compound | Substitution Pattern | Biological Activity | IC50/EC50/MIC | Cell Line/Organism |
|---|---|---|---|---|
| 3-[10-(2,2,3,3,4,4,4-heptafluorobutyl-methylcarbamoyl) decyl]-6-hydroxy-2-(4-hydroxyphenyl)benzo-[b]thiophene | Heptafluorobutyl-methylcarbamoyl decyl at C3, hydroxyl at C6 and C4' | Anticancer (Antiestrogenic) | 5 nM | MCF-7 |
| 3-Iodo-2-phenylbenzo[b]thiophene (IPBT) | Iodo at C3 | Anticancer | 63.74 µM | Caco-2 |
| 3-Iodo-2-phenylbenzo[b]thiophene (IPBT) | Iodo at C3 | Anticancer | 67.04 µM | HepG2 |
| 3-Iodo-2-phenylbenzo[b]thiophene (IPBT) | Iodo at C3 | Anticancer | 76.72 µM | Panc-1 |
| Benzothiophene-chalcone hybrid 5f | Varies (chalcone moiety) | AChE Inhibition | 62.10 µM | - |
| Benzothiophene-chalcone hybrid 5h | Varies (chalcone moiety) | BChE Inhibition | 24.35 µM | - |
Influence of Functional Groups on Potency and Selectivity
The nature of the functional groups appended to the this compound scaffold is a key determinant of both the potency and selectivity of these compounds. The presence of specific functional groups can facilitate interactions with biological targets, thereby enhancing the desired pharmacological effect.
For example, the presence of hydroxyl groups has been shown to be essential for the antifungal activity of certain di(hetero)arylamine derivatives of the benzo[b]thiophene system. In the context of cholinesterase inhibition, ligands bearing a primary amine or hydroxyl substituents are thought to enhance potency by displacing a water molecule in the active site of the enzyme, allowing for a more favorable hydrogen bonding interaction with key amino acid residues. nih.gov
Furthermore, in a series of glycosylated 2-phenyl-benzo[b]thiophenes with cytotoxic properties, it was found that an amino group at the C-4 position of the carbohydrate moiety was favored over other substituents for both DNA binding and cytotoxicity. Maintaining at least one basic functional group at this position was deemed crucial for the observed biological activity. nih.gov
The antiproliferative activity of certain 2- and 3-aminobenzo[b]thiophene derivatives has been linked to their ability to inhibit tubulin polymerization. The potency of these compounds was found to be influenced by the specific amino and benzoyl functional groups and their positions on the benzo[b]thiophene core. acs.org
| Compound Series | Key Functional Group(s) | Impact on Biological Activity |
|---|---|---|
| Di(hetero)arylamine derivatives | Hydroxyl groups | Essential for antifungal activity |
| Cholinesterase inhibitors | Primary amine or hydroxyl groups | Enhanced potency through favorable hydrogen bonding |
| Glycosylated derivatives | Amino group at C-4 of sugar moiety | Favored for DNA binding and cytotoxicity |
| Aminobenzo[b]thiophenes | Amino and trimethoxybenzoyl groups | Potent inhibitors of tubulin polymerization |
Stereochemical Effects
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. For this compound derivatives, stereochemical considerations are particularly relevant for chiral compounds and those containing stereogenic centers.
In a study of glycosylated 2-phenyl-benzo[b]thiophenes, the stereochemistry at the anomeric position of the carbohydrate linker and at the C-4 position of the amino sugar residue was investigated. These structural features were found to have a clear influence on the DNA binding affinity of the compounds. While chalcones can exist as both cis and trans isomers, the trans isomer is generally thermodynamically more stable. nih.gov The specific stereochemistry of these hybrid molecules can influence their fit within the active site of target enzymes and thus affect their inhibitory potency.
While not directly focused on this compound, the study of axially chiral benzo[1,2-b:4,3-b']dithiophene derivatives highlights the importance of stereoisomerism in this class of compounds. The chiroptical properties of these molecules are of significant interest for their potential applications in asymmetric synthesis.
Mechanistic Investigations of Chemical Reactions
Computational studies have been invaluable in elucidating the mechanisms of chemical reactions used to synthesize this compound and its derivatives. Understanding these reaction pathways allows for the optimization of reaction conditions and the development of more efficient synthetic routes.
A prominent example is the palladium-catalyzed synthesis of 2-substituted benzo[b]thiophenes. One proposed mechanism for the reaction between 2-iodothiophenol (B3069315) and phenylacetylene (B144264) involves a two-step process. The first step is a Sonogashira cross-coupling reaction to form a 2-(phenylethynyl)benzenethiol intermediate. This is followed by an intramolecular cyclization, facilitated by the palladium catalyst, to yield the this compound product. Radical trapping experiments have indicated that this reaction does not proceed through a radical intermediate.
Another important reaction is the Pd(II)-catalyzed C-H bond oxidative cross-coupling of benzo[b]thiophene 1,1-dioxides with arylboronic acids. A plausible mechanism for this transformation has been proposed, which involves the following key steps:
C-H activation of the benzo[b]thiophene 1,1-dioxide to form a cyclopalladium intermediate.
Transmetalation with the arylboronic acid.
Reductive elimination to yield the 2-arylbenzo[b]thiophene 1,1-dioxide product and a Pd(0) species.
Reoxidation of the Pd(0) species to the active Pd(II) catalyst to complete the catalytic cycle.
Investigations into the synthesis of 2-acetyl-substituted benzo[b]thiophenes from the reaction of substituted aryl halides with 2-mercaptoacetone have also led to a suggested mechanistic pathway. This involves a series of steps including nucleophilic substitution, cyclization, and rearomatization to form the final product.
Molecular Docking and Ligand-Target Interactions
Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein or enzyme. This method provides valuable insights into the specific interactions that stabilize the ligand-target complex, which is crucial for understanding the molecular basis of a drug's action and for designing more potent and selective inhibitors.
Enzyme Active Site Interactions
Molecular docking studies have been extensively employed to investigate the interactions of this compound derivatives with the active sites of various enzymes. These studies have revealed key binding modes and the specific amino acid residues involved in the interactions.
For instance, in the context of cholinesterase inhibition, molecular docking has been used to understand the binding of this compound-chalcone hybrids to both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These studies have shown that the benzoyl group of the chalcone (B49325) moiety can form hydrogen bonds with specific tyrosine residues in the active site, while the aromatic rings can engage in π-π stacking interactions with tryptophan residues. The docking analyses have also highlighted differences in the active site topologies of AChE and BChE, which can be exploited for the design of selective inhibitors. nih.gov
In the development of selective COX-2 inhibitors, molecular docking studies of 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives have shown that these compounds can adopt a binding orientation similar to that of the known COX-2 inhibitor celecoxib. The interactions within the COX-2 active site are crucial for their inhibitory activity.
Molecular docking has also been applied to study the interaction of benzo[b]thiophene derivatives with other targets, such as human IgM Fc domains. In one study, three novel derivatives of benzo[b]thiophene-2-carbaldehyde were investigated, and molecular docking identified a specific protein target with favorable binding energies. The analysis of the docked complexes revealed the importance of Coulombic, van der Waals, and lipophilic interactions for complex stabilization. nih.gov
| Compound/Derivative | Enzyme/Target | Key Interacting Residues | Types of Interactions | Binding Energy (kcal/mol) |
|---|---|---|---|---|
| Benzothiophene-chalcone hybrid 5f | Acetylcholinesterase (AChE) | TYR337, TRP86 | Hydrogen bond, π-stacking | - |
| Benzothiophene-chalcone hybrid 5h | Butyrylcholinesterase (BChE) | - | - | - |
| 2-Phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives | Cyclooxygenase-2 (COX-2) | - | Similar to Celecoxib | - |
| Benzo[b]thiophene-2-carbaldehyde derivative (BTAP1) | Human IgM Fc Domain (4JVW) | - | Coulombic, van der Waals, lipophilic | -8.0 |
| Benzo[b]thiophene-2-carbaldehyde derivative (BTAP2) | Human IgM Fc Domain (4JVW) | - | Coulombic, van der Waals, lipophilic | -7.5 |
| Benzo[b]thiophene-2-carbaldehyde derivative (BTAP3) | Human IgM Fc Domain (4JVW) | - | Coulombic, van der Waals, lipophilic | -7.6 |
Receptor Binding Site Analysis
Molecular docking simulations have been employed to investigate the binding affinity of this compound with specific protein targets. In one such study, the compound was docked with the 4FGL protein, which is associated with the oxidoreductase domain. The simulation, conducted using AutoDock Vina, predicted a favorable binding energy, suggesting a stable interaction between the ligand and the protein's active site.
The analysis revealed a best binding energy of -5.9 kcal/mol, a value that indicates the compound is likely bioactive and suitable for the protein target. Low binding energy values in docking studies are generally interpreted as a higher affinity of the ligand for the receptor, suggesting that this compound has the potential to act as an inhibitor or modulator of this protein.
While direct binding studies on the parent this compound are specific, the broader scaffold is found in molecules with known receptor interactions. For instance, derivatives of this compound are the core structure of drugs like Raloxifene, which is known to bind to the human estrogen receptor-α (hER-α). amazonaws.com Other research has explored derivatives as inhibitors of the NorA multidrug transporter in Staphylococcus aureus and as apoptosis-inducing agents that interact with tubulin. unipd.itacs.org These studies on related molecules underscore the potential of the this compound framework in designing compounds that can effectively bind to various biological receptors.
| Compound | Protein Target | Predicted Binding Energy (kcal/mol) |
|---|---|---|
| This compound | 4FGL (Oxidoreductase domain) | -5.9 |
Amyloid Beta Oligomer and Pentamer Interactions
Computational modeling has been instrumental in exploring the interactions between derivatives of this compound and amyloid beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. Studies have focused on N-phenylbenzo[b]thiophene-2-carboxamide, a derivative of the core compound, to understand its potential to modulate Aβ aggregation. acs.orgacs.org
These computational analyses suggest that N-phenylbenzo[b]thiophene-2-carboxamide can interact directly with Aβ42 oligomers and pentamers. acs.org The modeling indicates that the compound has the potential to modulate the self-assembly pathways of Aβ42. acs.org The orientation of the benzo[b]thiophene ring and the phenyl ring appears to be a critical factor in how these derivatives bind to Aβ aggregates and influence their fibrillogenesis. Depending on the substituents on the phenyl ring, these compounds can either inhibit or promote the formation of amyloid fibrils. acs.org
The binding of these small molecules to prefibrillar Aβ aggregates may stabilize their assembly, preventing their conversion into more toxic species. acs.org Furthermore, the interaction can alter the conformation of Aβ aggregates, potentially leading to the formation of less toxic aggregate forms. acs.orgacs.org These findings highlight the utility of the this compound scaffold as a template for developing chemical tools to study the mechanisms of Aβ aggregation. acs.org
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic structure and properties of molecules like this compound. These theoretical methods are crucial for understanding molecular stability, reactivity, and predicting spectroscopic behavior.
Density Functional Theory (DFT) Studies
DFT has become a standard tool for investigating the properties of thiophene-based compounds. For molecules related to this compound, DFT calculations are routinely used to determine optimized geometries, vibrational frequencies, and electronic properties such as HOMO-LUMO energy levels. acs.orgresearchgate.net Functionals like B3LYP are commonly paired with basis sets such as 6-31G(d) or 6-311G(d,p) to achieve a balance between computational cost and accuracy for these systems. acs.orgrsc.org In some cases, dispersion corrections (e.g., DFT-D3) are included to accurately model noncovalent interactions.
The first step in most computational studies is the optimization of the molecule's geometry to find its lowest energy conformation. For this compound, computational studies have utilized methods such as the N12/6-31G(d) level of theory to obtain optimized geometries. This process calculates the most stable arrangement of atoms in the molecule, providing theoretical values for bond lengths and angles.
While the specific optimized parameters for the parent this compound are not detailed in the available literature, X-ray crystallography data from closely related derivatives, such as this compound-5,6-dicarboxylic anhydride, provide experimental values for the core structure's geometry. These experimental findings serve as a valuable reference for validating computational models.
| Parameter | Value |
|---|---|
| C1–C2 Bond Length | 1.381(4) Å |
| C16–C18 Bond Length | 1.351(4) Å |
| C21–C22 Bond Length | 1.342(5) Å |
| C15–C1–C2 Bond Angle | 131.3(3)° |
| C16–C18–C21 Bond Angle | 132.3° |
| C18–C21–C22 Bond Angle | 130.6(2)° |
Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them (HOMO-LUMO gap) are critical indicators of a molecule's chemical reactivity, kinetic stability, and electronic properties. A smaller energy gap generally implies higher reactivity.
DFT calculations are the primary method for determining these values. For derivatives of this compound, such as those used in organic electronics, the HOMO-LUMO gap has been calculated to understand their photophysical properties. For example, oxidizing the sulfur atom in the benzo[b]thiophene ring to a 1,1-dioxide is known to reduce the HOMO-LUMO band gap, which can enhance photoluminescence efficiencies. acs.org
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| BTOF | -6.11 | -2.66 | 3.45 |
| BTOCz | -5.86 | -2.52 | 3.34 |
Prediction of Spectroscopic Parameters
Quantum chemical calculations are also powerful tools for predicting various spectroscopic parameters, which can then be compared with experimental data for validation. These predictions include UV-Vis absorption spectra, vibrational frequencies (IR and Raman), and NMR chemical shifts.
For thiophene-based systems, DFT calculations have been shown to reliably reproduce experimental vibrational spectra after applying appropriate scaling factors to the calculated wavenumbers. The choice of functional and basis set is critical for accuracy. Similarly, Time-Dependent DFT (TD-DFT) is often used to simulate UV-Vis spectra by calculating the vertical excitation energies and oscillator strengths of electronic transitions.
Electronic Structure and Property Predictions
The HOMO and LUMO levels are critical in determining a molecule's electron-donating and electron-accepting capabilities, respectively. The energy of the HOMO is related to the ionization potential, which is the energy required to remove an electron, while the LUMO energy is related to the electron affinity, the energy released when an electron is added. The HOMO-LUMO energy gap is a key parameter that influences the molecule's stability, reactivity, and optical properties.
For instance, in a study of novel benzo[b]thiophene-2-carbaldehyde derivatives, DFT calculations were employed to determine their molecular stabilities. One derivative, BTAP3, was found to have a significant energy gap of 3.59 eV, indicating high stability. In contrast, another derivative, BTAP2, exhibited a lower energy gap of 3.22 eV, suggesting a higher potential for chemical reactivity. nih.gov
These computational approaches are often complemented by experimental techniques like cyclic voltammetry, which can experimentally determine the redox potentials of a molecule. The data from these experiments can then be correlated with the computationally predicted energies of the frontier molecular orbitals. nih.govrsc.orgresearchgate.net
Oxidation Potential Analysis
The oxidation potential is a crucial parameter that quantifies the ease with which a molecule can lose an electron, a fundamental process in many chemical and biological reactions, as well as in the functioning of organic electronic devices. Theoretical calculations can provide valuable predictions of this property.
Computational studies on related benzothiophene (B83047) structures have demonstrated the utility of DFT in predicting ionization potentials and electron affinities, which are directly related to the oxidation and reduction potentials, respectively. For example, in a detailed computational analysis of rsc.orgbenzothieno[3,2-b] rsc.orgbenzothiophene derivatives, it was shown that modifications to the molecular structure, such as the oxidation of the sulfur atom, have a significant impact on the frontier orbital energies and, consequently, the ionization potential. mdpi.com
The correlation between experimentally measured oxidation potentials and computationally derived ionization potentials has been established in studies of various organic molecules. For instance, research on parabens and other phenolic analogues has shown a strong correlation between their redox potentials and calculated ionization potentials. researchgate.net This underscores the predictive power of computational methods in estimating the electrochemical behavior of organic compounds.
While specific computational data for the parent this compound is not extensively detailed in the available literature, the established methodologies and the findings from studies on its derivatives provide a solid framework for understanding its likely electronic behavior. The phenyl substituent at the 2-position is expected to influence the electronic properties of the benzothiophene core through conjugation, affecting the HOMO and LUMO energy levels and, consequently, its oxidation potential.
Below is a table summarizing representative computational data for related benzo[b]thiophene derivatives, illustrating the types of electronic properties that are typically calculated.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| BTAP2 | - | - | 3.22 |
| BTAP3 | - | - | 3.59 |
Note: Specific HOMO and LUMO energy values for BTAP2 and BTAP3 were not provided in the source material.
Future Directions and Research Perspectives
Novel Synthetic Route Development
The development of efficient and sustainable synthetic methodologies for accessing 2-phenylbenzo[b]thiophene and its derivatives is a cornerstone of future research. While classical methods exist, contemporary research is focused on innovative strategies that offer improved yields, greater functional group tolerance, and milder reaction conditions.
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of 2-substituted benzo[b]thiophenes. rsc.org One such method involves a Pd(II)-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol (B3069315) and phenylacetylene (B144264), which provides a direct route to the this compound core in moderate to good yields. rsc.org Future research in this area will likely focus on expanding the substrate scope, developing more active and stable catalyst systems, and adapting these methods for large-scale synthesis.
Electrophilic cyclization of o-alkynyl thioanisoles represents another promising avenue. mdpi.com This approach utilizes various electrophiles to induce the cyclization of a readily available starting material. A notable development is the use of a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt for this transformation, which proceeds in excellent yields under mild, ambient conditions and tolerates a range of functional groups. mdpi.com Further exploration of novel and more selective electrophiles could lead to even more efficient and versatile synthetic protocols.
In line with the growing emphasis on sustainable chemistry, green synthetic approaches are gaining significant traction. These methods aim to reduce the environmental impact of chemical synthesis by using less hazardous reagents and solvents. An example is the iron(III)-mediated 5-endo-dig iodocyclization of 2-alkynylthioanisoles, where the key reactive species, elemental iodine, is generated in situ from FeCl₃ and NaI. Research in this domain will continue to explore the use of earth-abundant metal catalysts, biodegradable solvents, and energy-efficient reaction conditions, such as microwave-assisted synthesis. nih.gov
| Synthetic Strategy | Key Features | Potential Future Directions |
| Palladium-Catalyzed Cross-Coupling | High efficiency, good functional group tolerance. | Development of more robust catalysts, exploration of alternative coupling partners. |
| Electrophilic Cyclization | Mild reaction conditions, high yields. | Discovery of novel electrophiles, asymmetric cyclization methods. |
| Green Chemistry Approaches | Use of non-toxic reagents, environmentally benign solvents. | Application of biocatalysis, development of solvent-free reaction conditions. |
Targeted Drug Design and Development
The benzo[b]thiophene core is a well-established pharmacophore found in numerous biologically active compounds. researchgate.net The this compound scaffold, in particular, offers a versatile template for the design of novel therapeutic agents targeting a range of diseases.
Anticancer Agents: Derivatives of this compound have shown significant promise as anticancer agents. For instance, certain 5-hydroxybenzothiophene derivatives have been identified as potent multi-kinase inhibitors, targeting enzymes that are overexpressed in cancer cells. nih.gov One such compound, 16b , demonstrated low IC₅₀ values against several kinases and exhibited significant anticancer effects against glioblastoma cells. nih.gov Another avenue of exploration is the development of 2,3-difunctionalized benzo[b]thiophene scaffolds with antiangiogenic properties. These compounds can inhibit the formation of new blood vessels that tumors need to grow, by targeting pathways such as Akt/Src signaling. researchgate.net Future research will focus on optimizing the potency and selectivity of these compounds, as well as elucidating their precise mechanisms of action to guide the design of next-generation anticancer drugs.
Cholinesterase Inhibitors for Neurodegenerative Diseases: The inhibition of cholinesterases, enzymes that break down the neurotransmitter acetylcholine, is a key strategy in the management of Alzheimer's disease. Novel benzo[b]thiophene-chalcone hybrids have been synthesized and evaluated as cholinesterase inhibitors. researchgate.net Molecular docking studies have been instrumental in understanding the binding interactions of these compounds with the active site of the enzyme, providing a rational basis for further structural modifications to enhance their inhibitory activity. researchgate.net The development of dual-target inhibitors, which can modulate multiple pathological pathways in neurodegenerative diseases, is a particularly promising area of future research.
Antidepressants with Rapid Onset of Action: Certain benzo[b]thiophene derivatives have been designed to target both the serotonin transporter (5-HTT) and the 5-HT₇ receptor, a strategy aimed at achieving a more rapid antidepressant effect. nih.gov Preclinical studies have shown that some of these compounds are effective in animal models of depression after acute treatment, highlighting their potential as a new class of fast-acting antidepressants. nih.gov Further investigation into the structure-activity relationships (SAR) of these dual-action ligands will be crucial for optimizing their pharmacological profiles.
| Therapeutic Target | Example Compound/Scaffold | Key Findings | Future Research Focus |
| Cancer (Multi-kinase inhibitor) | 5-hydroxybenzothiophene derivative 16b | Potent inhibition of multiple kinases, anticancer activity in glioblastoma cells. nih.gov | Optimization of selectivity and potency, in vivo efficacy studies. |
| Cancer (Antiangiogenic) | 2,3-difunctionalized benzo[b]thiophenes | Inhibition of neovascularization by targeting Akt/Src signaling. researchgate.net | Elucidation of detailed mechanism, development of drug delivery systems. |
| Neurodegenerative Diseases (Cholinesterase Inhibitor) | Benzo[b]thiophene-chalcone hybrids | Inhibition of acetylcholinesterase and butyrylcholinesterase. researchgate.net | Design of dual-target inhibitors, improvement of blood-brain barrier penetration. |
| Depression (5-HTT and 5-HT₇R antagonist) | Dual-acting benzo[b]thiophene derivatives | Rapid antidepressant-like effects in preclinical models. nih.gov | SAR studies to enhance dual-target affinity and efficacy. |
Advanced Functional Material Engineering
The unique photophysical and electronic properties of the this compound core make it an attractive building block for the development of advanced organic functional materials. Research in this area is focused on tailoring the molecular structure to achieve desired properties for applications in organic electronics.
Organic Field-Effect Transistors (OFETs): Benzo[b]thiophene-based materials are being extensively investigated as organic semiconductors in OFETs. The performance of these devices is highly dependent on the molecular packing and electronic coupling between adjacent molecules in the solid state. By strategically introducing different functional groups onto the this compound scaffold, researchers can tune the frontier molecular orbital energy levels (HOMO and LUMO) and influence the self-assembly of the molecules into well-ordered thin films, which is crucial for efficient charge transport. nih.gov For example, unsymmetricalbenzothieno[3,2-b]benzothiophene (BTBT) molecules with various functional groups have been shown to exhibit high charge carrier mobilities. nih.gov Future work will involve the design of novel derivatives with enhanced stability and processability for flexible and large-area electronics.
Organic Solar Cells (OSCs): In the field of organic photovoltaics, this compound derivatives are being explored as donor materials in bulk heterojunction solar cells. The power conversion efficiency of OSCs is critically dependent on the light absorption characteristics and the relative energy levels of the donor and acceptor materials. By modifying the chemical structure of the this compound core, it is possible to tune its absorption spectrum to better match the solar spectrum and to optimize the energy level alignment for efficient charge separation and collection. nih.gov The incorporation of thiophene-based donors has been shown to positively shift the HOMO and LUMO levels, providing a larger driving force for charge generation. nih.gov
Organic Light-Emitting Diodes (OLEDs): The high fluorescence quantum yield of some this compound derivatives makes them promising candidates for use as emitters or host materials in OLEDs. The color of the emitted light can be tuned by modifying the extent of π-conjugation and by introducing electron-donating or electron-withdrawing groups. For instance, 2-(4-(tert-butyl)phenyl)benzo[b]thiophene (B14134446) 1,1-dioxide has been shown to exhibit a high fluorescence quantum yield. The design of novel this compound-based materials with high thermal stability and excellent color purity is a key objective for future research in this area.
Computational and Experimental Synergy in Discovery
The integration of computational and experimental approaches is becoming increasingly vital in accelerating the discovery and development of new molecules based on the this compound scaffold. This synergistic approach allows for a more rational and efficient design process, from predicting molecular properties to understanding complex biological interactions.
In the realm of drug design, computational tools such as molecular docking and molecular dynamics (MD) simulations are used to predict the binding affinity and mode of interaction of this compound derivatives with their biological targets. nih.govresearchgate.net These in silico studies provide valuable insights that guide the synthesis of new analogues with improved potency and selectivity. For example, docking studies have been used to elucidate the interactions of benzo[b]thiophene-chalcone hybrids with cholinesterase enzymes, informing the design of more effective inhibitors. researchgate.net
In materials science, Density Functional Theory (DFT) calculations are employed to predict the electronic and optical properties of novel this compound derivatives before they are synthesized. These theoretical calculations can provide information on the HOMO/LUMO energy levels, absorption spectra, and charge transport properties, which helps in the selection of the most promising candidates for a specific application. This predictive power significantly reduces the time and resources required for experimental screening.
The synergy between theory and experiment is a powerful paradigm for future research on this compound. Experimental validation of computational predictions is crucial for refining theoretical models and improving their predictive accuracy. Conversely, computational studies can provide a deeper understanding of experimental observations, such as structure-property relationships in organic semiconductors or the mechanism of action of a new drug candidate. This iterative cycle of computational design, experimental synthesis and characterization, and subsequent refinement of theoretical models will undoubtedly drive future innovations in this exciting field of research.
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 2-phenylbenzo[b]thiophene?
- Methodological Answer : Two predominant methods are widely used:
- Pd-Catalyzed Coupling : Reacting 2-iodothiophenol with phenylacetylene derivatives using Pd(OAc)₂ (15 mol%), TMEDA (20 mol%), and AgTFA in DMF at 110°C under N₂ yields this compound with moderate-to-good yields (50–75%). This method is scalable and tolerates diverse substituents .
- Radical Cyclization : K₂S₂O₈-mediated cyclization of 2-alkynylthioanisoles under mild conditions avoids transition metals, offering a "greener" approach. Control experiments (e.g., radical scavengers like TEMPO) confirm the radical pathway .
- Key Considerations : Monitor reaction progress via TLC or GC-MS, and purify via column chromatography or recrystallization.
Q. How can spectroscopic techniques characterize 2-phenylbenenzo[b]thiophene derivatives?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify substituent positions and regioselectivity. For example, aromatic protons in the benzo[b]thiophene core resonate at δ 7.2–7.8 ppm .
- Mass Spectrometry (HRMS) : Confirm molecular weights and isotopic patterns (e.g., bromine or fluorine substituents) .
- Fluorescence Spectroscopy : Measure quantum yields (e.g., Φ = 1.0 for 2-(4-(tert-butyl)phenyl)benzo[b]thiophene 1,1-dioxide) using integrating sphere methods .
Q. What are the primary applications of this compound in materials science?
- Methodological Answer :
- Organic Electronics : Derivatives with electron-withdrawing groups (e.g., sulfone) enhance charge transport in organic semiconductors. Optimize via substituent tuning (e.g., methoxy or tert-butyl groups) .
- Fluorescent Probes : High quantum yields make them suitable for bioimaging. Synthesize derivatives with polar groups (e.g., -COOH) for aqueous solubility .
Advanced Research Questions
Q. How can regioselectivity challenges in 2-substituted benzo[b]thiophene synthesis be addressed?
- Methodological Answer :
- Catalyst Optimization : Use Pd-based catalysts with bulky ligands (e.g., XPhos) to direct coupling to the 2-position .
- Substrate Design : Pre-functionalize starting materials (e.g., 2-mercaptoacetone with halobenzaldehydes) to enforce regiocontrol. Water-mediated conditions improve selectivity in one-pot syntheses .
- Computational Modeling : DFT calculations predict transition states to guide substituent placement (e.g., MP2/6-311G** level for geometry optimization) .
Q. What experimental strategies resolve contradictions in reaction mechanism studies?
- Methodological Answer :
- Mechanistic Probes : Introduce radical scavengers (e.g., TEMPO) or isotopically labeled substrates to confirm intermediates. For example, TEMPO traps methyl radicals in K₂S₂O₈-mediated cyclizations, halting reaction progress .
- Cross-Validation : Compare spectroscopic data (e.g., GC-MS detection of benzene byproducts) with computational simulations (e.g., bond dissociation energies) .
Q. How can fluorescence quantum yields of this compound derivatives be optimized?
- Methodological Answer :
- Substituent Effects : Electron-donating groups (e.g., -OCH₃) increase π-conjugation, enhancing fluorescence. Conversely, electron-withdrawing groups (e.g., -NO₂) may quench emission .
- Aggregation Control : Introduce steric hindrance (e.g., tert-butyl groups) to prevent π-π stacking, reducing aggregation-caused quenching (ACQ) .
- Solvent Screening : Test polar vs. non-polar solvents; DMSO often stabilizes excited states, improving Φ values .
Q. What computational methods validate the adsorption behavior of this compound on surfaces?
- Methodological Answer :
- Periodic DFT : Use SIESTA or VASP to model adsorption on mineral surfaces (e.g., pyrophyllite). Optimize lattice parameters (e.g., a = 5.25 Å, b = 9.10 Å) and calculate binding energies .
- Molecular Dynamics (MD) : Simulate thiophene-phyllosilicate interactions under ambient conditions to predict adsorption kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
